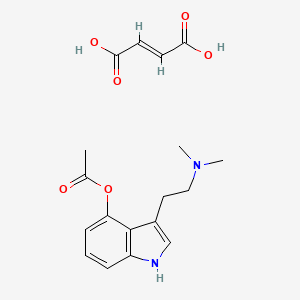

O-Acetylpsilocin fumarate

Descripción

Propiedades

IUPAC Name |

(E)-but-2-enedioic acid;[3-[2-(dimethylamino)ethyl]-1H-indol-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2.C4H4O4/c1-10(17)18-13-6-4-5-12-14(13)11(9-15-12)7-8-16(2)3;5-3(6)1-2-4(7)8/h4-6,9,15H,7-8H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJLOAPCCJQEEZ-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC2=C1C(=CN2)CCN(C)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=CC2=C1C(=CN2)CCN(C)C.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217230-42-6 | |

| Record name | O-Acetylpsilocin fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217230426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-ACETYLPSILOCIN FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05U35F7913 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of O-Acetylpsilocin Fumarate

Introduction: O-Acetylpsilocin Fumarate as a Key Research Compound

O-acetylpsilocin, also known as psilacetin or 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT), is a semi-synthetic tryptamine that serves as a valuable tool in neuroscience and psychedelic research.[1] It is structurally analogous to psilocybin, the naturally occurring psychoactive compound in certain mushrooms. The primary interest in O-acetylpsilocin lies in its function as a prodrug for psilocin, the pharmacologically active metabolite responsible for the psychedelic effects of psilocybin.[1][2] In vivo, O-acetylpsilocin is rapidly deacetylated by esterase enzymes to produce psilocin.[1]

From a drug development and research perspective, O-acetylpsilocin presents several advantages over psilocybin. Its synthesis is more straightforward and cost-effective, avoiding the complexities of phosphorylation required for psilocybin.[3][4] However, the freebase form of O-acetylpsilocin is prone to degradation. To address this instability, it is converted into a crystalline salt, with the fumarate salt being a common and effective choice.[1] The formation of the fumarate salt significantly enhances the compound's stability, making it easier to handle, store, and purify.[1] This guide provides a comprehensive overview of the synthesis and characterization of O-acetylpsilocin fumarate for researchers, scientists, and drug development professionals.

Part 1: Synthesis of O-Acetylpsilocin Fumarate

The synthesis of O-acetylpsilocin fumarate is a two-step process that begins with the acetylation of psilocin, followed by the formation of the fumarate salt.

Step 1: Acetylation of Psilocin

The core of the synthesis involves the acetylation of the hydroxyl group at the 4-position of the psilocin indole ring.[1][2] This is typically achieved using acetic anhydride or acetyl chloride as the acetylating agent.[1] To prevent the oxidation of psilocin, which is sensitive to air, the reaction should be conducted under an inert atmosphere, such as argon or nitrogen.[1]

Detailed Protocol: Acetylation of Psilocin

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve psilocin in a suitable anhydrous solvent (e.g., tetrahydrofuran).

-

Reagent Addition: Cool the solution in an ice bath. Slowly add a slight molar excess of acetic anhydride to the solution. The addition of a non-nucleophilic base, such as triethylamine or pyridine, can be used to scavenge the acetic acid byproduct.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting residue, containing O-acetylpsilocin freebase, is then carried forward to the salt formation step.

Step 2: Fumarate Salt Formation and Crystallization

The crude O-acetylpsilocin freebase is converted to its more stable fumarate salt by reacting it with fumaric acid.[1]

Detailed Protocol: Fumarate Salt Formation and Crystallization

-

Dissolution: Dissolve the crude O-acetylpsilocin freebase in a minimal amount of a suitable solvent, such as acetone or a mixture of acetone and water.

-

Acidification: In a separate flask, prepare a solution of fumaric acid (using a 1:1 molar ratio with the starting psilocin) in a compatible solvent.

-

Salt Formation: Slowly add the fumaric acid solution to the O-acetylpsilocin solution with stirring. The pH of the solution should be monitored and adjusted to a target of 4-5 to ensure complete proton transfer.[1]

-

Crystallization: The fumarate salt will precipitate out of the solution. The crystallization process can be induced or enhanced by slow evaporation of the solvent at a reduced temperature (e.g., 4°C), which can yield needle-like crystals.[1]

-

Isolation and Drying: The crystalline product is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities, and then dried under vacuum.

Synthesis Workflow

Caption: Synthesis workflow for O-acetylpsilocin fumarate.

Part 2: Characterization of O-Acetylpsilocin Fumarate

Thorough characterization is crucial to confirm the identity, purity, and stability of the synthesized O-acetylpsilocin fumarate. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Structural Elucidation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR are used to confirm the presence of the acetyl group and the overall structure of the molecule.

-

¹H NMR: Key signals to look for include the singlet corresponding to the acetyl protons (CH₃CO) at approximately 2.25 ppm (in DMSO-d6) and the signals for the fumarate protons.[1]

-

¹³C NMR: This technique provides information about the carbon skeleton of the molecule, confirming the presence of the ester carbonyl carbon and other key carbon atoms.

2. Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition.[1] In vitro metabolism studies using techniques like liquid chromatography-quadrupole/electrostatic field orbitrap mass spectrometry have identified numerous metabolites, with the primary one being the hydrolysis product, psilocin, confirming its prodrug nature.[5][6]

3. X-ray Crystallography: For crystalline solids, X-ray crystallography provides the definitive three-dimensional structure. Studies have shown that in the fumarate salt, the ions are held together by a network of N–H···O hydrogen bonds between the ammonium and indole hydrogens and the fumarate oxygen atoms, which contributes to the stability of the crystalline structure.[1][3]

Purity Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the synthesized compound. A reversed-phase column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol).[7] The purity is determined by integrating the peak area of the O-acetylpsilocin fumarate and any impurities.

Characterization Workflow

Caption: Workflow for the characterization of O-acetylpsilocin fumarate.

Part 3: Quantitative Data Summary

| Property | Value | Reference |

| Chemical Formula | C₁₈H₂₂N₂O₆ | [8] |

| Molecular Weight | 362.38 g/mol | [8] |

| Appearance | Crystalline solid | [9] |

| CAS Number | 1217230-42-6 | [1] |

| ¹H NMR Signal | Chemical Shift (δ) ppm | Solvent | Reference |

| Acetyl Protons (CH₃CO) | ~2.25 | DMSO-d6 | [1] |

| Fumarate Protons | ~6.7 (trans coupling) | Not specified | [1] |

| HPLC Parameter | Condition | Reference |

| Column | Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm | [7] |

| Mobile Phase A | 0.1% formic acid and 1mM ammonium formate in water | [7] |

| Mobile Phase B | 0.1% formic acid in methanol | [7] |

| Flow Rate | 1.0 ml/min | [7] |

| Injection Volume | 1 µl | [7] |

Part 4: Safety and Handling

Reagent Hazards: Acetic anhydride is a corrosive and flammable liquid that is harmful if swallowed and fatal if inhaled.[10][11] It causes severe skin burns and eye damage.[10][11] All handling of acetic anhydride should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[10][12]

Product Handling: O-acetylpsilocin and its analogs are potent psychoactive compounds. They should be handled with care in a controlled laboratory setting. Appropriate PPE should be worn at all times to avoid accidental exposure. All local and national regulations regarding the handling of such compounds must be strictly followed.

Conclusion

This guide provides a detailed technical overview of the synthesis and characterization of O-acetylpsilocin fumarate. By following the outlined procedures and utilizing the specified analytical techniques, researchers can reliably produce and validate this important research compound. The enhanced stability of the fumarate salt makes it a superior alternative to the freebase for research applications. As with any chemical synthesis, adherence to safety protocols is paramount to ensure the well-being of the researchers and the integrity of the experimental results.

References

- Zhai, J., He, T., Li, Z., Wang, Y., Li, J., & Zhang, Y. (2022). Tentative identification of in vitro metabolites of O-acetylpsilocin (psilacetin, 4-AcO-DMT) by UHPLC-Q-Orbitrap-MS. Drug Testing and Analysis, 14(7), 1300-1309.

-

Zhai, J., He, T., Li, Z., Wang, Y., Li, J., & Zhang, Y. (2022). Tentative identification of in vitro metabolites of O-acetylpsilocin (psilacetin, 4-AcO-DMT) by UHPLC-Q-Orbitrap MS. PubMed. Retrieved January 21, 2026, from [Link]

-

4-AcO-DMT - Wikipedia. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

- Chadeayne, A. R., Golen, J. A., & Manke, D. R. (2019). Bis(4-acetoxy-N,N-dimethyltryptammonium) fumarate: a new crystalline form of psilacetin, an alternative to psilocybin as a psilocin prodrug.

-

ANALYTICAL REPORT1. (2016, September 12). Policija. Retrieved January 21, 2026, from [Link]

-

Safety data sheet - acetic anhydride - INEOS Group. (2021, May 27). INEOS Group. Retrieved January 21, 2026, from [Link]

- Nichols, D. E., & Frescas, S. (1999). Improvements to the Synthesis of Psilocybin and a Facile Method for Preparing the O-Acetyl Prodrug of Psilocin. Synthesis, 1999(6), 935–938.

-

O-Acetylpsilocin | C14H18N2O2 | CID 15429212 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Chadeayne, A. R., Golen, J. A., & Manke, D. R. (2019). Bis(4-acetoxy-N,N-dimethyltryptammonium) fumarate: a new crystalline form of psilacetin, an alternative to psilocybin as a psilocin prodrug. ResearchGate. Retrieved January 21, 2026, from [Link]

- Psilocybin and o-acetylpsilocin, salts and solid state forms thereof. (2023). Google Patents.

- Sherwood, A. M., et al. (2020). Direct Phosphorylation of Psilocin Enables Optimized cGMP Kilogram-Scale Manufacture of Psilocybin. ACS Omega, 5(27), 16941–16948.

-

Nichols, D. E., & Frescas, S. (1999). ChemInform Abstract: Improvements to the Synthesis of Psilocybin and a Facile Method for Preparing the O-Acetyl Prodrug of Psilocin. ResearchGate. Retrieved January 21, 2026, from [Link]

-

O-ACETYLPSILOCIN. (n.d.). gsrs. Retrieved January 21, 2026, from [Link]

- Crystalline forms of psilacetin. (2022). Google Patents.

- Scalable synthetic route for psilocin and psilocybin. (2022). Google Patents.

-

Grieshaber, A. F., et al. (2001). Determination of psilocin and 4-hydroxyindole-3-acetic acid in plasma by HPLC-ECD and pharmacokinetic profiles of oral and intravenous psilocybin in man. Semantic Scholar. Retrieved January 21, 2026, from [Link]

-

[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000134). (n.d.). Human Metabolome Database. Retrieved January 21, 2026, from [Link]

-

POSTER 188 Evaluation of a quantitative analytical method for psilocin and psilocybin using HPLC-DAD. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Synthesis of 4-AcO-DMT? : r/researchchemicals. (2024, June 17). Reddit. Retrieved January 21, 2026, from [Link]

-

O-ACETYLPSILOCIN. (n.d.). gsrs. Retrieved January 21, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

O-Acetylpsilocin fumarate | C18H22N2O6 | CID 71312811 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Chadeayne, A. R., Golen, J. A., & Manke, D. R. (2019). (PDF) Bis(4-acetoxy-N,N-dimethyltryptammonium) fumarate: a new crystalline form of psilacetin, an alternative to psilocybin as a psilocin prodrug. ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-AcO-DMT - Wikipedia [en.wikipedia.org]

- 3. Bis(4-acetoxy-N,N-dimethyltryptammonium) fumarate: a new crystalline form of psilacetin, an alternative to psilocybin as a psilocin prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US11358934B2 - Crystalline forms of psilacetin - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Tentative identification of in vitro metabolites of O-acetylpsilocin (psilacetin, 4-AcO-DMT) by UHPLC-Q-Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. policija.si [policija.si]

- 8. O-Acetylpsilocin fumarate | C18H22N2O6 | CID 71312811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. geneseo.edu [geneseo.edu]

- 11. ineos.com [ineos.com]

- 12. durhamtech.edu [durhamtech.edu]

O-Acetylpsilocin fumarate mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of O-Acetylpsilocin Fumarate

Executive Summary

O-acetylpsilocin fumarate, also known as 4-AcO-DMT or psilacetin, is a synthetic tryptamine psychedelic that is structurally analogous to the naturally occurring psilocybin. This guide delineates the in vitro mechanism of action (MOA) of O-acetylpsilocin, providing a technical framework for researchers and drug development professionals. The core of its mechanism is a dual-action profile: it functions primarily as a highly efficient prodrug for the potent psychedelic psilocin (4-hydroxy-N,N-dimethyltryptamine), while also possessing its own intrinsic, albeit significantly weaker, pharmacological activity. In vitro, in the presence of biological matrices containing esterases, such as human plasma or liver microsomes, O-acetylpsilocin undergoes rapid and extensive hydrolysis to psilocin.[1][2] Consequently, the predominant in vitro effects observed in cellular and receptor-based assays are attributable to psilocin.

Psilocin is a potent partial agonist at the serotonin 2A receptor (5-HT₂A), the activation of which is the principal driver of psychedelic effects.[3][4][5] This interaction initiates a canonical Gαq/11-protein signaling cascade. Furthermore, nuanced concepts such as biased agonism at the 5-HT₂A receptor are critical for a complete understanding of its cellular effects. Direct in vitro characterization of O-acetylpsilocin reveals that it is also a 5-HT₂A receptor agonist, but with a potency approximately 10- to 20-fold lower than that of psilocin.[6][7] This guide provides detailed methodologies for the in vitro characterization of O-acetylpsilocin and its active metabolite, emphasizing the causality behind experimental choices to ensure a robust and comprehensive pharmacological assessment.

The Prodrug Principle: Metabolic Activation as the Primary Mechanism

The central tenet of O-acetylpsilocin's pharmacology is its role as a prodrug. The 4-acetoxy group renders the molecule more stable than psilocin to oxidation but is specifically designed to be labile in a biological environment. This strategic chemical design leverages endogenous enzymes to unmask the active psilocin molecule.

Enzymatic Hydrolysis: The Gateway to Bioactivity

In vitro studies using human liver microsomes and plasma demonstrate that O-acetylpsilocin is rapidly and efficiently deacetylated by esterase enzymes to form psilocin.[1][2] This biotransformation is the critical first step in its mechanism of action. An in-vitro study highlighted that over 99.9% of O-acetylpsilocin was converted to psilocin within five minutes in conditions mimicking the human body, specifically in human plasma.[1] This near-instantaneous conversion means that in most cell-based assay systems or any in vitro model containing esterases, the compound being functionally evaluated is predominantly psilocin, not O-acetylpsilocin.

The causality for prioritizing metabolic studies is clear: without first establishing the metabolic fate and stability of the parent compound in the assay system, any subsequent receptor binding or functional data could be misinterpreted. Attributing observed activity solely to O-acetylpsilocin without accounting for its conversion to the more potent psilocin would be a critical oversight.

Caption: O-Acetylpsilocin is rapidly converted to psilocin by esterases in vitro.

Intrinsic Pharmacology of O-Acetylpsilocin

While the prodrug activity is dominant, O-acetylpsilocin is not inert. When its metabolic conversion is prevented or accounted for, its direct interactions with serotonin receptors can be characterized.

Receptor Binding and Functional Activity Profile

Studies directly comparing O-acetylpsilocin with psilocin have shown that both compounds act as agonists at serotonin 5-HT₂ subtypes.[6] However, the O-acetylation of the 4-hydroxy group significantly reduces its potency.

-

Potency: In vitro functional assays, such as those measuring calcium mobilization, show that O-acetylpsilocin has a 10- to 20-fold lower potency at the 5-HT₂A receptor compared to psilocin.[6][7][8]

-

Efficacy: Despite the drop in potency, O-acetylation does not substantially alter agonist efficacy. Both O-acetylpsilocin and psilocin act as full or high-efficacy partial agonists at the 5-HT₂A receptor.[6]

Table 1: Comparative In Vitro 5-HT₂A Receptor Activity

| Compound | Type | Potency (EC₅₀) | Efficacy (% of 5-HT) | Key Finding |

| Psilocin (4-HO-DMT) | Active Metabolite | High (Low nM range) | High (90-100%) | The primary driver of pharmacological activity. |

| O-Acetylpsilocin | Parent Prodrug | Low (~10-20x > Psilocin) | High (75-100%) | Possesses intrinsic but weak agonist activity.[6] |

The Core Mechanism: Psilocin's Action at the 5-HT₂A Receptor

The in vitro mechanism of O-acetylpsilocin is fundamentally the mechanism of psilocin. Psilocin's interaction with the 5-HT₂A receptor is the primary molecular event initiating its profound cellular and ultimately psychoactive effects.[4][9]

Gαq/11-Protein Coupled Signaling Cascade

The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 family of G-proteins.[5] The binding of an agonist like psilocin stabilizes a conformational state of the receptor that promotes the exchange of GDP for GTP on the Gαq subunit, leading to its activation and dissociation. This initiates a well-characterized downstream signaling cascade.

The Canonical Gαq/11 Pathway:

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the enzyme phospholipase C-beta (PLCβ).

-

Second Messenger Production: PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

-

DAG and the elevated intracellular Ca²⁺ synergistically activate Protein Kinase C (PKC), which then phosphorylates numerous cellular protein targets, modulating their activity.

-

This signaling cascade is the foundational mechanism of action for psilocin and, by extension, O-acetylpsilocin.

Caption: Canonical Gαq/11 signaling pathway activated by psilocin at the 5-HT₂A receptor.

Functional Selectivity: The Concept of Biased Agonism

A more advanced concept in GPCR pharmacology is "biased agonism" or "functional selectivity." This theory posits that a ligand can stabilize specific receptor conformations that preferentially activate one downstream signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[10] Psychedelics, including psilocin, are thought to be biased agonists at the 5-HT₂A receptor, showing a preference for the Gq pathway with less engagement of the β-arrestin pathway compared to the endogenous ligand serotonin.[11]

The causality for investigating biased agonism is to build a more predictive model of a drug's effects. Two agonists with similar potency in a G-protein assay might have vastly different overall cellular and in vivo effects if they have different β-arrestin signaling profiles.

Sources

- 1. 4-AcO-DMT - Wikipedia [en.wikipedia.org]

- 2. Tentative identification of in vitro metabolites of O-acetylpsilocin (psilacetin, 4-AcO-DMT) by UHPLC-Q-Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro and in vivo metabolism of psilocybin's active metabolite psilocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | In vivo validation of psilacetin as a prodrug yielding modestly lower peripheral psilocin exposure than psilocybin [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin [frontiersin.org]

- 10. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

O-Acetylpsilocin Fumarate Receptor Binding Affinity Studies: An In-depth Technical Guide

Abstract

O-acetylpsilocin (4-AcO-DMT), a synthetic tryptamine and a prodrug of the psychedelic compound psilocin, has garnered significant interest within the scientific community.[1][2][3] Its structural similarity to psilocybin and its potential as a more stable and accessible research tool necessitates a thorough understanding of its pharmacological profile.[2][4][5] This in-depth technical guide provides a comprehensive framework for conducting receptor binding affinity studies of O-acetylpsilocin fumarate. We will delve into the theoretical underpinnings, provide detailed experimental protocols for in vitro radioligand binding and functional assays, and offer insights into data analysis and interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the molecular interactions of O-acetylpsilocin with its primary targets, the serotonin receptors, and to characterize its broader receptor binding profile.

Introduction: The Scientific Rationale for Studying O-Acetylpsilocin

O-acetylpsilocin, also known as psilacetin, is the O-acetylated form of psilocin, the primary psychoactive metabolite of psilocybin.[1][5][6] Upon ingestion, O-acetylpsilocin is believed to be rapidly deacetylated to psilocin by esterases, leading to similar psychedelic effects.[1][7][8] The primary molecular target for the psychedelic effects of psilocin is the serotonin 2A (5-HT2A) receptor, where it acts as an agonist.[9][10][11] However, psilocin and, by extension, O-acetylpsilocin, exhibit a broader receptor binding profile, interacting with various other serotonin receptor subtypes, including 5-HT1A, 5-HT2B, and 5-HT2C, which may contribute to the nuances of its pharmacological effects.[9][10][11]

The study of O-acetylpsilocin's receptor binding affinity is crucial for several reasons. Firstly, it allows for a direct comparison with psilocin and psilocybin, helping to validate its use as a research alternative. Secondly, a comprehensive binding profile can uncover potential off-target interactions that may contribute to its therapeutic effects or side-effect profile. Finally, understanding the affinity and selectivity of O-acetylpsilocin for various receptors is a critical step in the development of novel therapeutics for psychiatric disorders.[3][12]

The use of the fumarate salt of O-acetylpsilocin enhances the compound's stability and crystallinity, making it more suitable for research applications.[4][5] This guide will focus on methodologies applicable to O-acetylpsilocin fumarate.

Foundational Concepts: Receptor Binding and Functional Assays

To characterize the interaction of O-acetylpsilocin with its target receptors, two primary types of in vitro assays are employed:

-

Radioligand Binding Assays: These assays measure the affinity of a ligand (in this case, O-acetylpsilocin) for a receptor. This is typically achieved through competitive binding experiments where the unlabeled test compound competes with a radioactively labeled ligand of known affinity for binding to the receptor.[13][14] The output of this assay is the inhibition constant (Ki), which reflects the affinity of the test compound for the receptor.[15]

-

Functional Assays: These assays measure the biological response elicited by a ligand upon binding to a receptor. For G-protein coupled receptors (GPCRs) like the serotonin receptors, common functional assays include measuring second messenger production (e.g., inositol phosphate accumulation or cAMP modulation) or downstream signaling events like calcium mobilization.[16][17][18] These assays determine the potency (EC50 or IC50) and efficacy (the maximal response) of the compound, indicating whether it acts as an agonist, antagonist, or inverse agonist.

Experimental Protocols

Preparation of O-Acetylpsilocin Fumarate

O-acetylpsilocin is a synthetic compound that can be obtained through the acetylation of psilocin.[1][7] An established method involves the use of acetic anhydride under alkaline or acidic conditions.[4] For research purposes, it is recommended to obtain O-acetylpsilocin fumarate from a reputable chemical supplier to ensure purity and proper characterization. If synthesized in-house, rigorous purification and analytical validation (e.g., via NMR, LC-MS, and elemental analysis) are imperative. The fumarate salt is prepared by reacting the freebase with fumaric acid, which improves its stability.[4][5]

Cell Culture and Membrane Preparation

The choice of an appropriate model system is crucial for obtaining relevant data.[19] Cell lines stably expressing the human serotonin receptor subtypes of interest (e.g., HEK293 or CHO cells) are commonly used.

Step-by-Step Membrane Preparation Protocol:

-

Cell Culture: Culture the cells expressing the target receptor in appropriate media and conditions until they reach confluency.

-

Harvesting: Detach the cells from the culture flasks using a non-enzymatic cell dissociation solution.

-

Lysis: Centrifuge the cell suspension to pellet the cells. Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or Polytron homogenizer.

-

Centrifugation: Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.

-

Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation step to wash the membranes.

-

Final Preparation: Resuspend the final membrane pellet in a suitable assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Storage: Aliquot the membrane preparation and store at -80°C until use.[20]

Radioligand Competition Binding Assay

This protocol describes a general procedure for determining the binding affinity of O-acetylpsilocin fumarate for a target serotonin receptor.

Materials:

-

Cell membranes expressing the target receptor

-

Radioligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT2A)

-

O-acetylpsilocin fumarate

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Non-specific binding determinator (a high concentration of a known ligand for the target receptor)

-

96-well microplates

-

Scintillation fluid and counter

Step-by-Step Protocol:

-

Prepare Reagents: Prepare serial dilutions of O-acetylpsilocin fumarate in assay buffer. Prepare a solution of the radioligand at a concentration close to its Kd value.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer

-

Cell membrane preparation

-

Increasing concentrations of O-acetylpsilocin fumarate or buffer (for total binding) or the non-specific binding determinator.

-

Radioligand solution

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

Calcium Mobilization Functional Assay

This protocol outlines a method to assess the functional activity of O-acetylpsilocin fumarate at Gq-coupled receptors like the 5-HT2A receptor.[16]

Materials:

-

Cells expressing the target receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

O-acetylpsilocin fumarate

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

A known agonist for the target receptor (positive control)

-

A fluorescence plate reader

Step-by-Step Protocol:

-

Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Compound Addition: Prepare serial dilutions of O-acetylpsilocin fumarate and the positive control agonist in assay buffer.

-

Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Then, add the different concentrations of O-acetylpsilocin fumarate or the control agonist to the wells and immediately begin measuring the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium, indicating receptor activation.

Data Analysis and Interpretation

Radioligand Binding Data

The raw data from the scintillation counter (counts per minute, CPM) is used to calculate the percentage of specific binding at each concentration of O-acetylpsilocin fumarate. This data is then plotted against the logarithm of the competitor concentration to generate a competition curve. Non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of O-acetylpsilocin that inhibits 50% of the specific binding of the radioligand).[21][22]

The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:[21]

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

Functional Assay Data

The fluorescence data from the calcium mobilization assay is used to generate dose-response curves by plotting the change in fluorescence against the logarithm of the O-acetylpsilocin fumarate concentration. Non-linear regression is used to fit the data and determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response).[15]

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Receptor Binding Affinities (Ki) of O-Acetylpsilocin and Psilocin

| Receptor Subtype | O-Acetylpsilocin Ki (nM) | Psilocin Ki (nM) | Reference Compound Ki (nM) |

| 5-HT1A | |||

| 5-HT2A | |||

| 5-HT2B | |||

| 5-HT2C | |||

| ... |

Table 2: Functional Potency (EC50) and Efficacy (Emax) of O-Acetylpsilocin and Psilocin

| Receptor Subtype | O-Acetylpsilocin EC50 (nM) | O-Acetylpsilocin Emax (%) | Psilocin EC50 (nM) | Psilocin Emax (%) |

| 5-HT2A | ||||

| ... |

Visualization of Key Processes

Metabolic Conversion of O-Acetylpsilocin to Psilocin

Caption: In vivo metabolic pathway of O-acetylpsilocin.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

5-HT2A Receptor Signaling Pathway

Caption: Simplified 5-HT2A receptor signaling cascade.

Conclusion and Future Directions

This guide provides a robust framework for the in vitro characterization of O-acetylpsilocin fumarate's receptor binding affinity and functional activity. By following these protocols and principles of data analysis, researchers can generate reliable and reproducible data to better understand the pharmacology of this intriguing compound. Future studies should aim to expand the receptor screening to a wider panel of targets to fully elucidate its selectivity profile. Furthermore, correlating these in vitro findings with in vivo behavioral studies will be crucial for a comprehensive understanding of O-acetylpsilocin's pharmacological effects and its potential as a therapeutic agent.

References

-

4-AcO-DMT - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

Psilocin - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

What is 4-AcO-DMT? Understanding The Synthetic Psilocybin Analog. (2024, January 23). ACS Laboratory. Retrieved January 21, 2026, from [Link]

-

Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action. (2023, November 8). Journal of Neuroscience. Retrieved January 21, 2026, from [Link]

-

Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action. (2023, November 8). Journal of Neuroscience. Retrieved January 21, 2026, from [Link]

-

From Mushroom Trip or Cosmic Ride to Therapeutic Healing. (2026, January 18). Psychology Today. Retrieved January 21, 2026, from [Link]

-

4-AcO-DMT. (n.d.). Psychedelic Science Review. Retrieved January 21, 2026, from [Link]

-

Psychedelic effects of psilocybin correlate with serotonin 2A receptor occupancy and plasma psilocin levels. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

-

Understanding the Risks and Benefits of 4-AcO-DMT. (2025, May 14). Recovered.org. Retrieved January 21, 2026, from [Link]

-

Scientists unravel how psychedelic drugs interact with serotonin receptors to potentially produce therapeutic benefits. (2024, May 8). MedLink Neurology. Retrieved January 21, 2026, from [Link]

-

A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. (2019, July 1). Anticancer Research. Retrieved January 21, 2026, from [Link]

-

Receptor Binding Profile of Psilocin. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology". (2019, July). PubMed. Retrieved January 21, 2026, from [Link]

-

Binding Interactions of Psilocin and Serotonin in the 5-HT2A Receptor. (n.d.). VTechWorks. Retrieved January 21, 2026, from [Link]

-

Serotonin and Serotonin Receptors in Hallucinogen Action. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

O-Acetylpsilocin. (n.d.). bionity.com. Retrieved January 21, 2026, from [Link]

-

A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019, July 1). Anticancer Research. Retrieved January 21, 2026, from [Link]

-

Serotonin, psychedelics and psychiatry. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]

-

Tentative identification of in vitro metabolites of O-acetylpsilocin (psilacetin, 4-AcO-DMT) by UHPLC-Q-Orbitrap MS. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

5-HT2A Serotonin Receptor Assay. (n.d.). Innoprot GPCR Functional Assays. Retrieved January 21, 2026, from [Link]

-

Binding Data Analysis Guide. (n.d.). Scribd. Retrieved January 21, 2026, from [Link]

-

Designing Pharmacology Studies: A Blueprint for Drug Development Success. (2024, March 4). EMMA International. Retrieved January 21, 2026, from [Link]

-

Improvements to the Synthesis of Psilocybin and a Facile Method for Preparing the O-Acetyl Prodrug of Psilocin. (n.d.). Sciencemadness.org. Retrieved January 21, 2026, from [Link]

-

In Pursuit of a Psychedelic Without the Hallucination. (2026, January 16). Nautilus Magazine. Retrieved January 21, 2026, from [Link]

-

O-Acetylpsilocin. (2016, January 14). YouTube. Retrieved January 21, 2026, from [Link]

-

Improvements to the Synthesis of Psilocybin and a Facile Method for Preparing the O-Acetyl Prodrug of Psilocin. (2025, August 10). ResearchGate. Retrieved January 21, 2026, from [Link]

-

In Vitro Pharmacology - Drug Discovery & Development. (n.d.). QIMA Life Sciences. Retrieved January 21, 2026, from [Link]

-

Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. (n.d.). NCBI. Retrieved January 21, 2026, from [Link]

-

Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. (n.d.). Retrieved January 21, 2026, from [Link]

-

The difference between Ki, Kd, IC50, and EC50 values. (2019, December 31). The Science Snail. Retrieved January 21, 2026, from [Link]

-

Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 21, 2026, from [Link]

-

CaaMTech Discovers New Crystalline Form of Psilacetin. (2019, May 31). Retrieved January 21, 2026, from [Link]

-

In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. (2022, July). PubMed. Retrieved January 21, 2026, from [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (n.d.). PMC - PubMed Central. Retrieved January 21, 2026, from [Link]

-

5-Hydroxytryptamine type 2A receptors regulate cyclic AMP accumulation in a neuronal cell line by protein kinase C-dependent and calcium/calmodulin-dependent mechanisms. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. (2025, September 9). bioRxiv. Retrieved January 21, 2026, from [Link]

-

Radioligand Binding Assay | In Vitro Biology. (n.d.). Oncodesign Services. Retrieved January 21, 2026, from [Link]

-

In vivo validation of psilacetin as a prodrug yielding modestly lower peripheral psilocin exposure than psilocybin. (2024, January 7). Frontiers. Retrieved January 21, 2026, from [Link]

-

(PDF) Bis(4-acetoxy-N,N-dimethyltryptammonium) fumarate: a new crystalline form of psilacetin, an alternative to psilocybin as a psilocin prodrug. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). NCBI - NIH. Retrieved January 21, 2026, from [Link]

-

Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. (n.d.). Eurofins DiscoverX. Retrieved January 21, 2026, from [Link]

-

Tentative identification of in vitro metabolites of O‐acetylpsilocin (psilacetin, 4‐AcO‐DMT) by UHPLC‐Q‐Orbitrap‐MS. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. (2019, March 12). ACS Infectious Diseases. Retrieved January 21, 2026, from [Link]

-

Investigation of the Structure–Activity Relationships of Psilocybin Analogues. (n.d.). PMC. Retrieved January 21, 2026, from [Link]

-

Data Standardization for Results Management. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved January 21, 2026, from [Link]

Sources

- 1. 4-AcO-DMT - Wikipedia [en.wikipedia.org]

- 2. What is 4-AcO-DMT? Understanding The Synthetic Psilocybin Analog [acslab.com]

- 3. recovered.org [recovered.org]

- 4. O-Acetylpsilocin Fumarate|Psilocin Prodrug|RUO [benchchem.com]

- 5. psychedelicreview.com [psychedelicreview.com]

- 6. Psilocin - Wikipedia [en.wikipedia.org]

- 7. O-Acetylpsilocin [bionity.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jneurosci.org [jneurosci.org]

- 11. Psychedelic effects of psilocybin correlate with serotonin 2A receptor occupancy and plasma psilocin levels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medlink.com [medlink.com]

- 13. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 15. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 16. innoprot.com [innoprot.com]

- 17. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 5-Hydroxytryptamine type 2A receptors regulate cyclic AMP accumulation in a neuronal cell line by protein kinase C-dependent and calcium/calmodulin-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. emmainternational.com [emmainternational.com]

- 20. biorxiv.org [biorxiv.org]

- 21. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Data Standardization for Results Management - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

O-Acetylpsilocin (Psilacetin): A Technical Guide to its Discovery and Scientific History

Abstract

O-Acetylpsilocin, commonly known as psilacetin or 4-AcO-DMT, is a semi-synthetic tryptamine that has garnered significant interest within the scientific community.[1] Functioning as a prodrug to psilocin, the primary psychoactive metabolite of psilocybin, psilacetin offers a viable and often more accessible alternative for psychedelic research.[1][2] This technical guide provides an in-depth exploration of the discovery, history, chemical synthesis, and pharmacological profile of O-acetylpsilocin. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important research compound.

Introduction: The Genesis of a Psilocin Prodrug

The study of psychedelic compounds for therapeutic applications has seen a resurgence in recent decades.[3] Central to this research is psilocybin, a naturally occurring psychedelic found in various mushroom species.[4][5] Upon ingestion, psilocybin is rapidly dephosphorylated to its active metabolite, psilocin (4-hydroxy-N,N-dimethyltryptamine), which is responsible for the characteristic psychedelic effects.[2][6] However, the chemical synthesis of psilocybin presents notable challenges, hindering its accessibility for widespread research.[7][8]

This synthetic hurdle paved the way for the exploration of alternative psilocin prodrugs. A prodrug is an inactive compound that is converted into an active drug within the body. O-acetylpsilocin (psilacetin) emerged as a prominent candidate due to its structural similarity to psilocybin and its more straightforward synthesis.[1][9][10] This guide will delve into the key milestones that have shaped our understanding of this fascinating molecule.

Historical Development and Key Contributors

The history of O-acetylpsilocin is intertwined with the foundational figures of psychedelic research.

Initial Synthesis and Patent

Contrary to some beliefs, the initial synthesis of O-acetylpsilocin was not a recent development. The compound was first described in a patent filed by Albert Hofmann and Franz Troxler of Sandoz laboratories in 1963.[6][7][9][11] This occurred shortly after their pioneering work on psilocybin and psilocin. However, at the time of their initial synthesis, the psychoactive properties of psilacetin were not investigated.[9]

The Contributions of Dr. David E. Nichols

The potential of O-acetylpsilocin as a valuable research tool was later championed by Dr. David E. Nichols , a prominent American pharmacologist and medicinal chemist.[12][13] In 1999, Dr. Nichols and his colleague Stewart Frescas published an improved and more facile synthesis for O-acetylpsilocin.[6][7][8] Recognizing the synthetic difficulties and high cost associated with psilocybin, Nichols proposed psilacetin as a more economical and accessible alternative for scientific investigation.[6][7][10] His work was instrumental in bringing psilacetin to the forefront of psychedelic research.

Chemical Profile and Synthesis

A thorough understanding of O-acetylpsilocin's chemical properties is fundamental to its application in research.

Chemical Structure and Properties

-

IUPAC Name: [3-[2-(dimethylamino)ethyl]-1H-indol-4-yl] acetate[14]

-

Molecular Weight: 246.30 g/mol [14]

O-acetylpsilocin is the acetate ester of psilocin. The key structural difference between psilacetin and psilocybin lies in the substituent at the 4-position of the indole ring. In psilacetin, it is an acetoxy group (-OAc), while in psilocybin, it is a phosphoryloxy group (-OPO₃H₂). This seemingly minor difference has significant implications for the compound's synthesis and stability.[7] Psilacetin is noted to be more resistant to oxidation under basic conditions compared to psilocin due to its acetoxy group.[15][16]

General Synthesis Pathway

The synthesis of O-acetylpsilocin is considerably more straightforward than that of psilocybin, primarily because it involves an acetylation reaction rather than a more complex phosphorylation step.[1] The general approach involves the acetylation of psilocin.

Experimental Protocol: Acetylation of Psilocin

Disclaimer: This protocol is for informational purposes only and should only be performed by qualified professionals in a controlled laboratory setting.

-

Starting Material: 4-hydroxy-N,N-dimethyltryptamine (psilocin).

-

Reagents: Acetic anhydride and a suitable base (e.g., pyridine) or under acidic conditions.

-

Procedure: Psilocin is dissolved in a suitable solvent. Acetic anhydride is added, often in the presence of a base to catalyze the reaction and neutralize the acetic acid byproduct. The reaction is typically stirred at room temperature until completion.

-

Work-up and Purification: The reaction mixture is then subjected to a standard aqueous work-up to remove excess reagents and byproducts. The crude product is then purified, often through crystallization, to yield O-acetylpsilocin. A common salt form for crystallization is the fumarate salt.[17][18]

The improved synthesis developed by Nichols and Frescas involved the catalytic O-debenzylation of 4-benzyloxy-N,N-dimethyltryptamine in the presence of acetic anhydride and sodium acetate, offering a more efficient route.[8]

Pharmacology and Pharmacokinetics

The biological activity of O-acetylpsilocin is primarily attributable to its in vivo conversion to psilocin.

Mechanism of Action: A Prodrug's Journey

O-acetylpsilocin functions as a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body.[1][9] Following administration, it undergoes rapid deacetylation by esterase enzymes to yield the active metabolite, psilocin.[1][7] Psilocin then exerts its psychedelic effects primarily through its action as a non-selective agonist at serotonin receptors, with a particularly high affinity for the 5-HT₂A receptor.[7][14][19] Activation of the 5-HT₂A receptor is believed to be the primary mechanism mediating the hallucinogenic effects of psychedelic compounds.[3][19]

Caption: Metabolic pathway of O-acetylpsilocin to psilocin.

Pharmacokinetic Profile

While clinical studies on the pharmacokinetics of O-acetylpsilocin in humans are limited, rodent studies have provided valuable insights.[7] A 2024 study confirmed that psilacetin functions as a prodrug for psilocin in vivo.[2] However, the study also revealed that intraperitoneal administration of equimolar doses of psilacetin resulted in approximately 70% of the peripheral psilocin exposure compared to psilocybin.[1][2][7]

Another study in rats showed that after subcutaneous administration of psilacetin, the parent compound was not detected in plasma, while psilocin concentrations were measurable.[20] The elimination half-life of psilocin derived from either psilacetin or psilocybin is approximately 30 minutes in rodents.[7][21] Further in vitro studies using human liver microsomes have identified several phase I and phase II metabolites of O-acetylpsilocin, with the primary biotransformation being hydrolysis to psilocin.[22]

| Parameter | Psilacetin (as a prodrug for Psilocin) | Psilocybin (as a prodrug for Psilocin) |

| Relative Bioavailability | ~70% of psilocybin[2][7] | 100% (Reference) |

| Psilocin Half-life (rodents) | ~30 minutes[7][21] | ~30 minutes[7][21] |

| Primary Metabolite | Psilocin[1] | Psilocin[2] |

| Metabolic Conversion | Deacetylation[1] | Dephosphorylation[6] |

| Table 1: Comparative Pharmacokinetic Parameters. |

Preclinical Research and Therapeutic Potential

The easier synthesis and similar pharmacological profile to psilocybin have made O-acetylpsilocin an attractive compound for preclinical research.

Behavioral Studies

Studies in rodents have shown that O-acetylpsilocin, similar to other serotonergic psychedelics, induces the head-twitch response (HTR), a behavioral proxy for psychedelic effects in animals.[7][11] Interestingly, while O-acetylation reduces the in vitro potency at the 5-HT₂A receptor by about 10- to 20-fold compared to psilocin, it has little effect on the in vivo potency in the HTR assay.[6][11][23] This discrepancy further supports the hypothesis that O-acetylated tryptamines are rapidly deacetylated in vivo, acting as efficient prodrugs.[6][11][23]

Potential Therapeutic Applications

Given that O-acetylpsilocin is a prodrug of psilocin, its potential therapeutic applications are expected to mirror those of psilocybin. Early research and anecdotal reports suggest potential benefits in treating a range of psychiatric conditions, including depression, anxiety, post-traumatic stress disorder (PTSD), and addiction.[9][10] The proposed mechanism for these therapeutic effects involves the promotion of neuroplasticity and the facilitation of profound psychological experiences that can lead to lasting positive changes in thought patterns and behavior.[9]

Caption: Generalized workflow for psychedelic drug development.

Conclusion and Future Directions

O-acetylpsilocin (psilacetin) stands as a significant compound in the field of psychedelic science. Its discovery and subsequent popularization by key figures like Albert Hofmann and David E. Nichols have provided researchers with a valuable and accessible tool to study the pharmacology of psilocin. While it is chemically distinct from the naturally occurring psilocybin, its function as an efficient prodrug results in a remarkably similar pharmacological profile.

Future research should focus on conducting comprehensive pharmacokinetic and pharmacodynamic studies of O-acetylpsilocin in humans to fully characterize its properties and establish its potential as a therapeutic agent. As the landscape of psychedelic medicine continues to evolve, psilacetin is poised to play a crucial role in advancing our understanding of these powerful compounds and their potential to treat a variety of mental health conditions.

References

-

4-AcO-DMT - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

What is 4-AcO-DMT? Understanding The Synthetic Psilocybin Analog. (2024, January 23). ACS Laboratory. Retrieved January 21, 2026, from [Link]

-

Psilocin - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

Gladding, J. M., et al. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Omega. Retrieved January 21, 2026, from [Link]

-

O-Acetylpsilocin. (n.d.). bionity.com. Retrieved January 21, 2026, from [Link]

-

Glatfelter, G. C., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science. Retrieved January 21, 2026, from [Link]

-

Glatfelter, G. C., et al. (2020). Investigation of the structure-activity relationships of psilocybin analogues. LJMU Research Online. Retrieved January 21, 2026, from [Link]

-

Chadeayne, A. R., et al. (2019). Bis(4-acetoxy-N,N-dimethyltryptammonium) fumarate: a new crystalline form of psilacetin, an alternative to psilocybin as a psilocin prodrug. IUCrData. Retrieved January 21, 2026, from [Link]

-

Glatfelter, G. C., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science. Retrieved January 21, 2026, from [Link]

-

Glatfelter, G. C., et al. (2024). In vivo validation of psilacetin as a prodrug yielding modestly lower peripheral psilocin exposure than psilocybin. Frontiers in Psychiatry. Retrieved January 21, 2026, from [Link]

-

O-Acetylpsilocin. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

CaaMTech Solves Crystal Structure of Psilacetin. (2019, March 25). CaaMTech. Retrieved January 21, 2026, from [Link]

-

Gladding, J. M., et al. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Omega. Retrieved January 21, 2026, from [Link]

-

Nichols, D. E., & Frescas, S. (1999). Improvements to the Synthesis of Psilocybin and a Facile Method for Preparing the O-Acetyl Prodrug of Psilocin. Synthesis. Retrieved January 21, 2026, from [Link]

-

In vivo validation of psilacetin as a prodrug yielding modestly lower peripheral psilocin exposure than psilocybin. (2024, January 8). Wenthur Lab - School of Pharmacy. Retrieved January 21, 2026, from [Link]

-

Development and Validation of an Analytical Method for the Determination of Select 4-Position Ring-Substituted Tryptamines in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

O-Acetylpsilocin. (n.d.). chemeurope.com. Retrieved January 21, 2026, from [Link]

-

Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in pl. (n.d.). Ovid. Retrieved January 21, 2026, from [Link]

-

Zhai, W., et al. (2022). Tentative identification of in vitro metabolites of O-acetylpsilocin (psilacetin, 4-AcO-DMT) by UHPLC-Q-Orbitrap-MS. Drug Testing and Analysis. Retrieved January 21, 2026, from [Link]

- Processes of preparing psilocin and psilocybin. (n.d.). Google Patents.

-

David E. Nichols - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

- Preparation of psilocybin, different polymorphic forms, intermediates, formulations and their use. (n.d.). Google Patents.

- Preparation of psilocybin, different polymorphic forms, intermediates, formulations and their use. (n.d.). Google Patents.

-

Pharmacokinetics of Psilocybin: A Systematic Review. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

- Preparation of psilocybin, different polymorphic forms, intermediates, formulations and their use. (n.d.). Google Patents.

-

Pharmacokinetics of psilocybin: a systematic review. (2025, March 25). Drugs and Alcohol. Retrieved January 21, 2026, from [Link]

- Crystalline forms of psilacetin. (n.d.). Google Patents.

-

ChemInform Abstract: Improvements to the Synthesis of Psilocybin and a Facile Method for Preparing the O-Acetyl Prodrug of Psilocin. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Psilocybin mushroom - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

Shrooms q alex adams کامل. (n.d.). Retrieved January 21, 2026, from [Link]

- History of psychedelic drug science and molecular pharmacology. (n.d.).

-

Psychedelic Biography Series (Episode1): Dr. David E. Nichols. (2025, April 25). Retrieved January 21, 2026, from [Link]

-

Psychedelics. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

Sources

- 1. O-Acetylpsilocin Fumarate|Psilocin Prodrug|RUO [benchchem.com]

- 2. Frontiers | In vivo validation of psilacetin as a prodrug yielding modestly lower peripheral psilocin exposure than psilocybin [frontiersin.org]

- 3. Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Psilocybin mushroom - Wikipedia [en.wikipedia.org]

- 5. linea-nanu.de [linea-nanu.de]

- 6. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-AcO-DMT - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. What is 4-AcO-DMT? Understanding The Synthetic Psilocybin Analog [acslab.com]

- 10. caam.tech [caam.tech]

- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 12. David E. Nichols - Wikipedia [en.wikipedia.org]

- 13. pearlpsychedelicinstitute.org [pearlpsychedelicinstitute.org]

- 14. O-Acetylpsilocin | C14H18N2O2 | CID 15429212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. O-Acetylpsilocin [bionity.com]

- 16. O-Acetylpsilocin [chemeurope.com]

- 17. journals.iucr.org [journals.iucr.org]

- 18. US11358934B2 - Crystalline forms of psilacetin - Google Patents [patents.google.com]

- 19. Psilocin - Wikipedia [en.wikipedia.org]

- 20. ovid.com [ovid.com]

- 21. In vivo validation of psilacetin as a prodrug yielding modestly lower peripheral psilocin exposure than psilocybin – Wenthur Lab – UW–Madison [pharmacy.wisc.edu]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

Neurochemical effects of O-Acetylpsilocin fumarate

An In-Depth Technical Guide to the Neurochemical Profile of O-Acetylpsilocin Fumarate

Abstract

O-Acetylpsilocin, or psilacetin, is a semi-synthetic tryptamine that has garnered significant interest within the neuroscience and drug development communities. As a prodrug of psilocin, the primary psychoactive metabolite of psilocybin, it serves as a valuable and more synthetically accessible research tool for investigating the therapeutic mechanisms of serotonergic psychedelics.[1] This technical guide provides a comprehensive examination of the neurochemical effects of O-Acetylpsilocin fumarate, beginning with its chemical properties and pharmacokinetic conversion to psilocin. The core of this document details the molecular interactions of psilocin with its primary target, the serotonin 2A (5-HT₂) receptor, and dissects the downstream signaling cascades—specifically the Gq and β-arrestin pathways—that are believed to differentiate its psychedelic from its potential therapeutic effects.[2] Furthermore, this guide presents detailed experimental protocols for researchers to validate these neurochemical properties, ensuring a framework for rigorous and reproducible scientific inquiry.

Chemical Profile and Pharmacokinetic Conversion

A foundational understanding of O-Acetylpsilocin begins with its chemical structure and its behavior in vivo. The choice of the fumarate salt form is a critical aspect of its utility in a research setting.

Structure and Enhanced Stability

O-Acetylpsilocin (4-acetoxy-N,N-dimethyltryptamine) is the acetate ester of psilocin (4-hydroxy-N,N-dimethyltryptamine).[1] The acetylation of psilocin's hydroxyl group at the 4-position of the indole ring serves a crucial purpose: it protects the otherwise reactive phenol from oxidation, significantly increasing the molecule's stability.[3][4]

The freebase form of O-Acetylpsilocin, however, can still be susceptible to degradation. To counter this, it is commonly converted into a crystalline salt. The fumarate salt is a preferred choice as it readily crystallizes and confers superior stability, making the compound easier to handle, store, and accurately dose in experimental settings.[3][5][6]

| Chemical Property | Value | Source(s) |

| IUPAC Name | [3-[2-(dimethylamino)ethyl]-1H-indol-4-yl] acetate | [7] |

| Molecular Formula | C₁₄H₁₈N₂O₂ (Freebase) | [4] |

| Molar Mass | 246.31 g/mol (Freebase) | [4] |

| Fumarate Salt Formula | C₁₈H₂₂N₂O₆ | [7][8] |

| Fumarate Salt M.W. | 362.38 g/mol | [7] |

| Melting Point | 172–173 °C (Freebase) | [4][9] |

Pharmacokinetics: A Prodrug for Psilocin

O-Acetylpsilocin is pharmacologically active primarily through its conversion to psilocin. In vivo studies have definitively confirmed its status as a prodrug.[10][11] Following administration, the acetyl group is rapidly cleaved by ubiquitous esterase enzymes during first-pass metabolism, yielding the active metabolite, psilocin.[5][9]

This bioconversion is highly efficient, with psilocin appearing in plasma as early as 15 minutes post-administration in animal models.[12] However, research indicates that when administered at equimolar doses, O-Acetylpsilocin fumarate results in a modestly lower total psilocin exposure—approximately 70-75%—compared to psilocybin.[1][5][10] This is a critical consideration for dose calibration in preclinical and clinical study design.

| Pharmacokinetic Parameter | Value (in Mice) | Source(s) |

| Time to Peak (Tₘₐₓ) | ~15 minutes | [12] |

| Psilocin Half-Life (t₁/₂) | ~15-30 minutes | [10][12][13] |

| Relative Bioavailability | ~70% of psilocin exposure vs. equimolar psilocybin | [10] |

Core Neurochemical Mechanism: Serotonergic Receptor Interactions

The psychoactive effects of O-Acetylpsilocin are mediated by its active metabolite, psilocin, which acts as a non-selective agonist at multiple serotonin receptors.[1][14]

The Primary Target: 5-HT₂ₐ Receptor

There is extensive evidence that the quintessential psychedelic effects of compounds like psilocin are mediated through agonist activity at the serotonin 5-HT₂ₐ receptor.[15][16] The potency of a psychedelic compound is directly correlated with its binding affinity and functional activity at this receptor subtype.[16] Psilocin acts as a partial agonist at the 5-HT₂ₐ receptor, initiating a cascade of intracellular events that are thought to underpin alterations in perception, cognition, and mood.[17]

Downstream Signaling: Functional Selectivity

Upon binding to the 5-HT₂ₐ receptor, psilocin can trigger multiple downstream signaling pathways. This phenomenon, known as functional selectivity or biased agonism, is critical for understanding its complex neuropharmacology. The two most studied pathways are the G-protein-coupled (Gq/11) pathway and the β-arrestin 2 pathway.

-

Gq/11 Signaling Pathway: Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium (Ca²⁺) and activation of Protein Kinase C (PKC). Crucially, studies have demonstrated that the efficacy of a ligand to activate the Gq pathway, but not the β-arrestin pathway, is predictive of its psychedelic potential, as measured by the head-twitch response (HTR) in mice.[18][2][19]

-

β-Arrestin 2 Signaling Pathway: This pathway is primarily involved in receptor desensitization, internalization, and signaling through different effectors like MAP kinases. Ligands that are "biased" towards β-arrestin 2 at the 5-HT₂ₐ receptor do not produce psychedelic-like effects and may even have antipsychotic-like behavioral profiles.[18][2]

This functional divergence suggests that the psychedelic experience is specifically tied to Gq-mediated signaling, opening the possibility of developing non-psychedelic 5-HT₂ₐ agonists with therapeutic potential by targeting the β-arrestin pathway.

Expanded Receptor Binding Profile

While the 5-HT₂ₐ receptor is the primary target for psychedelic effects, psilocin is not entirely selective and binds with varying affinities to a range of other serotonin receptors.[14] This broader receptor profile likely contributes to the full spectrum of its psychological and physiological effects.

| Receptor Subtype | Psilocin Affinity (Ki, nM) | Potential Contribution | Source(s) |

| 5-HT₂ₐ | High | Primary mediator of psychedelic effects | [14][16] |

| 5-HT₁ₐ | Moderate | May modulate anxiety and mood | [14][16] |

| 5-HT₂C | Moderate | May contribute to effects on mood and appetite | [14] |

| 5-HT₁B | Moderate-Low | Emerging evidence for role in therapeutic effects | [20][21] |

| 5-HT₂B | Moderate-Low | Potential role in cardiovascular side effects | [16] |

Recent research has begun to question the exclusive focus on the 5-HT₂ₐ receptor for therapeutic outcomes.[20] Studies in animal models suggest that the 5-HT₁B receptor may be required for some of the antidepressant-like behavioral effects of psilocybin, independent of the hallucinogenic activity mediated by 5-HT₂ₐ receptors.[21] This highlights a promising avenue for developing novel therapeutics that harness the neuroplastic and mood-enhancing properties of these compounds without inducing a full psychedelic state.

Methodologies for Neurochemical Investigation

To ensure scientific integrity, the claims made about O-Acetylpsilocin's neurochemical profile must be verifiable through robust experimental protocols. The following methodologies provide a framework for investigating its core properties.

Protocol: In Vivo Pharmacokinetic Analysis via LC-MS/MS

-

Objective: To quantify the in vivo conversion of O-Acetylpsilocin to psilocin and determine its pharmacokinetic profile.

-

Causality: This experiment is the self-validating first step, confirming that the compound of interest is indeed a prodrug and that psilocin is the relevant analyte to measure for subsequent neuropharmacological studies.

-

Methodology:

-

Animal Model: C57BL/6J mice (male and female to assess for sex differences).[12]

-

Drug Administration: Administer an intraperitoneal (IP) injection of O-Acetylpsilocin fumarate at a specified dose (e.g., 1-3 mg/kg).[12] A parallel group receives an equimolar dose of psilocybin as a positive control.

-

Sample Collection: Collect blood samples via tail vein or cardiac puncture at defined time points (e.g., 15, 30, 60, 120, and 240 minutes post-injection) into tubes containing an anticoagulant (e.g., EDTA).[12]

-

Plasma Preparation: Centrifuge blood samples to separate plasma. Immediately store plasma at -80°C until analysis.

-

Sample Processing: Perform protein precipitation on plasma samples using ice-cold methanol containing a deuterated internal standard (e.g., psilocin-d4).

-

LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of psilocin.[10]

-

Data Analysis: Plot plasma psilocin concentration versus time. Calculate key pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, half-life (t₁/₂), and the area under the curve (AUC). Compare the AUC between the O-Acetylpsilocin and psilocybin groups to determine relative bioavailability.

-

Protocol: In Vitro 5-HT₂ₐ Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of psilocin for the human 5-HT₂ₐ receptor.

-

Causality: This assay directly measures the interaction between the active metabolite and its primary molecular target, establishing the fundamental basis of its action.

-

Methodology:

-

Reagents: Cell membranes from a stable cell line expressing the human 5-HT₂ₐ receptor (e.g., HEK293), a high-affinity radioligand (e.g., [³H]ketanserin), psilocin, and a non-specific binding control (e.g., mianserin).

-

Assay Preparation: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (near its Kd), and varying concentrations of psilocin (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Quantification: Measure the radioactivity retained on the filter mat using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the psilocin concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of psilocin that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

-

Conclusion

O-Acetylpsilocin fumarate stands as a chemically stable and synthetically accessible prodrug that serves as a reliable tool for the in vivo delivery of psilocin. Its neurochemical effects are fundamentally rooted in the action of psilocin as a potent agonist at serotonergic receptors, with the 5-HT₂ₐ receptor being paramount for its characteristic psychedelic properties. The elucidation of divergent downstream signaling pathways, particularly the critical role of the Gq/11 cascade in mediating psychedelic effects, has profound implications for the future of psychiatric drug development.[18][19] By understanding and leveraging the principles of functional selectivity, it may become possible to design novel compounds that retain the therapeutic benefits observed with psychedelics, such as enhanced neuroplasticity and antidepressant effects, while minimizing or eliminating the hallucinogenic experience. Continued rigorous investigation using the methodologies outlined herein will be essential to fully unlock the therapeutic potential of this fascinating class of molecules.

References

-

Title: Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. Source: bioRxiv (Preprint) URL: [Link]

-

Title: Time Course for the Metabolization of Psilocybin and 4-AcO-DMT into Psilocin. Source: ResearchGate URL: [Link]

-

Title: Scientists discover multiple pathways of the 5HT2a receptor activated by psychedelics. Source: Technology Networks URL: [Link]

-

Title: Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Source: eScholarship, University of California URL: [Link]

-

Title: 4-AcO-DMT - Wikipedia. Source: Wikipedia URL: [Link]

-

Title: Understanding the Risks and Benefits of 4-AcO-DMT. Source: Recovered.org URL: [Link]

-

Title: Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Source: Nature Communications URL: [Link]

-

Title: What is 4-AcO-DMT? Understanding The Synthetic Psilocybin Analog. Source: ACS Laboratory URL: [Link]

-

Title: 4-AcO-DMT - Psychedelic Science Review. Source: Psychedelic Science Review URL: [Link]

-

Title: Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Source: PMC, National Center for Biotechnology Information URL: [Link]

-

Title: O-Acetylpsilocin. Source: Bionity.com URL: [Link]

-

Title: Receptor Binding Profile of Psilocin. Source: ResearchGate URL: [Link]

-

Title: Psilocin - Wikipedia. Source: Wikipedia URL: [Link]

-

Title: Psychedelic effects of psilocybin correlate with serotonin 2A receptor occupancy and plasma psilocin levels. Source: PMC, National Center for Biotechnology Information URL: [Link]

-

Title: Binding Interactions of Psilocin and Serotonin in the 5-HT2A Receptor. Source: VTechWorks URL: [Link]

-

Title: From Mushroom Trip or Cosmic Ride to Therapeutic Healing. Source: Psychology Today URL: [Link]

-

Title: O-Acetyl Psilocin-d4 Fumarate. Source: Pharmaffiliates URL: [Link]

-

Title: In vivo validation of psilacetin as a prodrug yielding modestly lower peripheral psilocin exposure than psilocybin. Source: PubMed URL: [Link]

-

Title: In Pursuit of a Psychedelic Without the Hallucination. Source: Nautilus Magazine URL: [Link]

-

Title: Synthesis and In Vitro Profiling of Psilocin Derivatives: Improved Stability and Synthetic Properties. Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Tentative identification of in vitro metabolites of O‐acetylpsilocin (psilacetin, 4‐AcO‐DMT) by UHPLC‐Q‐Orbitrap‐MS. Source: ResearchGate URL: [Link]

-

Title: In vivo validation of psilacetin as a prodrug yielding modestly lower peripheral psilocin exposure than psilocybin. Source: Frontiers in Pharmacology URL: [Link]

-

Title: O-Acetylpsilocin. Source: chemeurope.com URL: [Link]

-

Title: O-Acetylpsilocin. Source: YouTube URL: [Link]

-

Title: Pharmacokinetics of psilocybin: a systematic review. Source: Drugs and Alcohol Today URL: [Link]

Sources

- 1. 4-AcO-DMT - Wikipedia [en.wikipedia.org]

- 2. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential [escholarship.org]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. O-Acetylpsilocin [bionity.com]

- 5. O-Acetylpsilocin Fumarate|Psilocin Prodrug|RUO [benchchem.com]